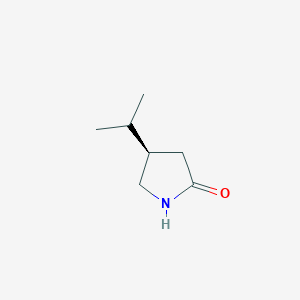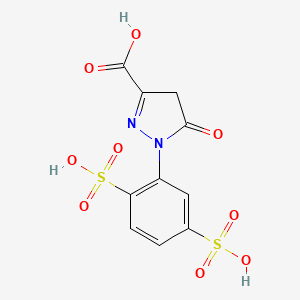
2,5-Dimethylbenzene-1,4-diamine;2,4,6-trihydroxybenzene-1,3,5-tricarbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,5-Dimethylbenzene-1,4-diamine: and 2,4,6-trihydroxybenzene-1,3,5-tricarbaldehyde are organic compounds with significant applications in various fields. 2,5-Dimethylbenzene-1,4-diamine is an aromatic amine, while 2,4,6-trihydroxybenzene-1,3,5-tricarbaldehyde is a polyhydroxybenzene derivative. These compounds are used in the synthesis of dyes, medicines, and polymer materials, and they also serve as intermediates in organic synthesis .
Vorbereitungsmethoden
2,5-Dimethylbenzene-1,4-diamine: can be synthesized through the reaction of phthalic acid and methylamine. The process involves the formation of a precursor compound, which undergoes dehydration and decarboxylation to yield the final product . Industrial production methods typically involve similar synthetic routes but on a larger scale, ensuring high purity and yield.
2,4,6-trihydroxybenzene-1,3,5-tricarbaldehyde: is prepared through the oxidation of 2,4,6-trihydroxybenzene. The reaction conditions include the use of strong oxidizing agents such as potassium permanganate or chromium trioxide under controlled temperature and pH .
Analyse Chemischer Reaktionen
2,5-Dimethylbenzene-1,4-diamine: undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones.
Reduction: It can be reduced to form corresponding amines.
Substitution: It undergoes electrophilic aromatic substitution reactions, such as nitration and sulfonation.
Common reagents used in these reactions include nitric acid for nitration, sulfuric acid for sulfonation, and hydrogen gas with a catalyst for reduction. Major products formed include nitro derivatives, sulfonic acids, and reduced amines .
2,4,6-trihydroxybenzene-1,3,5-tricarbaldehyde: also undergoes various reactions, including:
Condensation: It can form Schiff bases with amines.
Oxidation: It can be further oxidized to form carboxylic acids.
Wissenschaftliche Forschungsanwendungen
2,5-Dimethylbenzene-1,4-diamine: is widely used in the synthesis of dyes, medicines, and polymer materials. It serves as a metal complexing agent and catalyst in various chemical reactions . In biology, it is used in the synthesis of bioactive compounds and pharmaceuticals.
2,4,6-trihydroxybenzene-1,3,5-tricarbaldehyde: is used in the synthesis of advanced materials, including polymers and resins. It is also employed in medicinal chemistry for the development of new drugs and therapeutic agents .
Wirkmechanismus
The mechanism of action of 2,5-Dimethylbenzene-1,4-diamine involves its ability to act as a nucleophile in electrophilic aromatic substitution reactions. It forms sigma complexes with electrophiles, leading to the substitution of hydrogen atoms on the aromatic ring .
2,4,6-trihydroxybenzene-1,3,5-tricarbaldehyde: acts as an electrophile in condensation reactions, forming Schiff bases with amines. It also participates in redox reactions, where it can be oxidized to form carboxylic acids .
Vergleich Mit ähnlichen Verbindungen
2,5-Dimethylbenzene-1,4-diamine: is similar to other aromatic amines such as 1,4-diaminobenzene and 2,6-dimethylbenzene-1,4-diamine . its unique structure with two methyl groups at the 2 and 5 positions provides distinct reactivity and properties .
2,4,6-trihydroxybenzene-1,3,5-tricarbaldehyde: is similar to other polyhydroxybenzene derivatives such as phloroglucinol and 2,4,6-trihydroxybenzaldehyde . Its tricarbaldehyde functionality makes it unique for specific applications in material science and medicinal chemistry .
Eigenschaften
Molekularformel |
C17H18N2O6 |
|---|---|
Molekulargewicht |
346.3 g/mol |
IUPAC-Name |
2,5-dimethylbenzene-1,4-diamine;2,4,6-trihydroxybenzene-1,3,5-tricarbaldehyde |
InChI |
InChI=1S/C9H6O6.C8H12N2/c10-1-4-7(13)5(2-11)9(15)6(3-12)8(4)14;1-5-3-8(10)6(2)4-7(5)9/h1-3,13-15H;3-4H,9-10H2,1-2H3 |
InChI-Schlüssel |
CGFWFOFFNFRJNN-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C=C1N)C)N.C(=O)C1=C(C(=C(C(=C1O)C=O)O)C=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![butan-2-yl-[2-(phenylcarbamoyloxy)ethyl]azanium;chloride](/img/structure/B13782781.png)
![1,3-Dimethyl-2-[[4-(methylamino)phenyl]azo]-1H-imidazolium chloride](/img/structure/B13782788.png)


![Titanium, bis[2-(hydroxy-kappaO)benzaldehydato-kappaO][2-(hydroxy-kappaO)benzaldehydato](2-propanolato)-](/img/structure/B13782807.png)





![(Maleoyldioxy)bis[phenylmercury]](/img/structure/B13782870.png)


